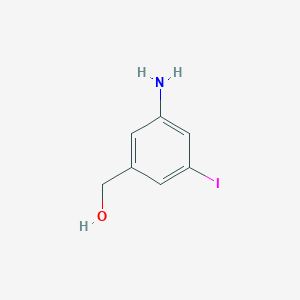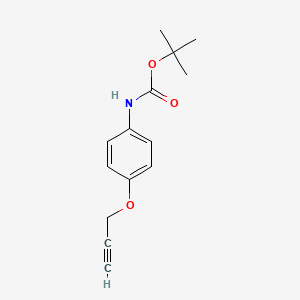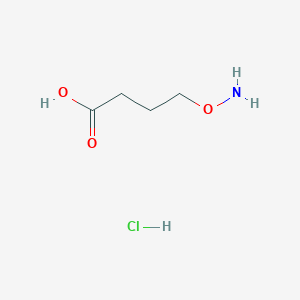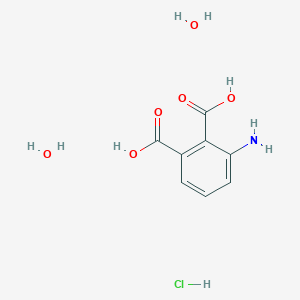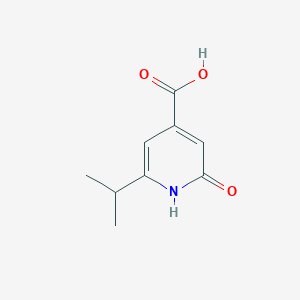![molecular formula C17H18FN3O2 B1375936 2-(4-氟苯基)-5H-吡咯并[3,4-d]嘧啶-6(7H)-羧酸叔丁酯 CAS No. 1395493-32-9](/img/structure/B1375936.png)
2-(4-氟苯基)-5H-吡咯并[3,4-d]嘧啶-6(7H)-羧酸叔丁酯
描述
tert-Butyl 2-(4-fluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate: is a synthetic organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a tert-butyl ester group, a fluorophenyl group, and a pyrrolo[3,4-d]pyrimidine core
科学研究应用
Chemistry
In chemistry, tert-Butyl 2-(4-fluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Industry
In the industrial sector, this compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics
作用机制
Target of Action
Similar pyrido[2,3-d]pyrimidine derivatives have been reported to target dihydrofolate reductase (dhfr), some kinases, such as the tyrosine-protein kinase transforming protein abl or map kinases, and the biotin carboxylase .
Mode of Action
A molecule with a -cf3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Similar compounds have been shown to inhibit the conversion of the inactive form of folic acid into an active form, which is crucial to make some building blocks required for dna production .
Result of Action
Similar compounds have been shown to affect the capacity of cells to repair and replicate by inhibiting key enzymes .
生化分析
Biochemical Properties
tert-Butyl 2-(4-fluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate: plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as HMG-CoA reductase, which is crucial in cholesterol biosynthesis . The interaction with HMG-CoA reductase suggests that the compound may act as an inhibitor, potentially reducing cholesterol levels in biological systems. Additionally, the compound’s fluorophenyl group may enhance its binding affinity to specific protein targets, leading to more effective inhibition or modulation of enzyme activity.
Cellular Effects
The effects of tert-Butyl 2-(4-fluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . By affecting these pathways, the compound can alter gene expression patterns, leading to changes in cellular behavior and function. Furthermore, the compound’s impact on cellular metabolism may result in altered energy production and utilization, affecting overall cell health and viability.
Molecular Mechanism
At the molecular level, tert-Butyl 2-(4-fluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to fit into the active sites of enzymes, where it can inhibit or activate their functions. For example, its interaction with HMG-CoA reductase involves binding to the enzyme’s active site, preventing the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis . Additionally, the compound may influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 2-(4-fluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as low temperatures and inert atmospheres . Prolonged exposure to light or heat may lead to degradation, reducing its efficacy. Long-term studies in vitro and in vivo have indicated that the compound can have sustained effects on cellular processes, although the extent of these effects may diminish over time due to degradation or metabolic clearance.
Dosage Effects in Animal Models
The effects of tert-Butyl 2-(4-fluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing cholesterol levels or modulating cell signaling pathways without causing significant toxicity . At higher doses, the compound may induce adverse effects, including toxicity and organ damage. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects, while doses above this range result in toxicity. These findings highlight the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
tert-Butyl 2-(4-fluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate: is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with HMG-CoA reductase is a key example, as it inhibits the enzyme’s activity, leading to reduced cholesterol biosynthesis . Additionally, the compound may affect other metabolic pathways by modulating the activity of enzymes involved in energy production, lipid metabolism, and detoxification processes. These interactions can alter the overall metabolic state of cells and tissues, influencing their function and health.
Transport and Distribution
The transport and distribution of tert-Butyl 2-(4-fluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate within cells and tissues are critical for its biological activity. The compound is likely transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it may bind to intracellular proteins or be sequestered in specific organelles, affecting its localization and accumulation. The compound’s distribution within tissues can also influence its efficacy and toxicity, as different tissues may have varying capacities for uptake and metabolism.
Subcellular Localization
The subcellular localization of tert-Butyl 2-(4-fluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . In these compartments, the compound can interact with specific biomolecules, influencing their activity and function. For example, localization to the nucleus may allow the compound to modulate gene expression by interacting with transcription factors, while localization to the mitochondria may affect energy production and apoptosis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(4-fluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a substituted aniline and a suitable diketone, the pyrrolo[3,4-d]pyrimidine core can be constructed through a series of condensation and cyclization reactions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated pyrrolo[3,4-d]pyrimidine intermediate in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
In an industrial setting, the production of tert-Butyl 2-(4-fluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of high-throughput screening methods to identify the most efficient catalysts and reagents.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the pyrrolo[3,4-d]pyrimidine core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the fluorophenyl group or the pyrrolo[3,4-d]pyrimidine core, often using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in the presence of a suitable base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce de-fluorinated or hydrogenated compounds.
相似化合物的比较
Similar Compounds
- tert-Butyl 2-(4-chlorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
- tert-Butyl 2-(4-bromophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
- tert-Butyl 2-(4-methylphenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
Uniqueness
The presence of the fluorophenyl group in tert-Butyl 2-(4-fluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate imparts unique electronic properties compared to its analogs with different substituents. This can influence its reactivity, binding affinity, and overall stability, making it distinct in its applications and effectiveness.
This detailed overview provides a comprehensive understanding of tert-Butyl 2-(4-fluorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
tert-butyl 2-(4-fluorophenyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2/c1-17(2,3)23-16(22)21-9-12-8-19-15(20-14(12)10-21)11-4-6-13(18)7-5-11/h4-8H,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZZUVBMFWOVMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CN=C(N=C2C1)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856756 | |
| Record name | tert-Butyl 2-(4-fluorophenyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1395493-32-9 | |
| Record name | tert-Butyl 2-(4-fluorophenyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl pyrazolo[1,5-A]pyrimidin-2-ylcarbamate](/img/structure/B1375853.png)
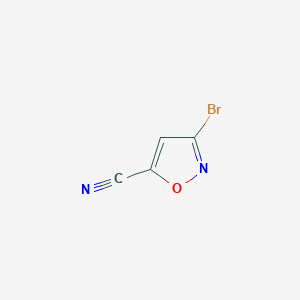
![Spiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridin]-2'(1'H)-one](/img/structure/B1375855.png)
